cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

CAS No.: 1192549-09-9

Cat. No.: VC3320621

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192549-09-9 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | tert-butyl 3-aminocyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H |

| Standard InChI Key | ZYVBBJZQKIWNNB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CC(C1)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C1CC(C1)N.Cl |

Introduction

Chemical Identity and Physical Properties

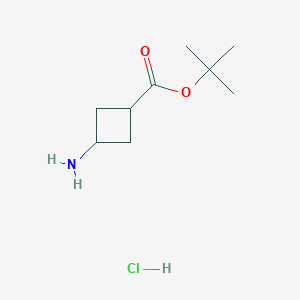

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a crystalline solid compound with defined stereochemistry. The cis configuration refers to the spatial arrangement of the amino group and carboxylate group on the cyclobutane ring, which impacts its reactivity and binding properties in biological systems.

Structural Information

The compound's core structure consists of a cyclobutane ring with an amino group and a tert-butyl carboxylate ester in the cis configuration. The primary amine is present as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Table 1: Identity and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 1192549-09-9 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.7 g/mol |

| Appearance | Crystalline solid |

| Storage Temperature | 2-8°C |

| Stereochemistry | cis configuration |

The compound exists as a stable hydrochloride salt, which provides advantages for long-term storage and handling compared to the free base form. The crystalline nature of this compound facilitates its use in precise experimental conditions, where accurate measurements are essential for research applications .

Solubility and Solution Preparation

The solubility characteristics of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride are critical for its application in research settings. As a hydrochloride salt, it demonstrates enhanced solubility in polar protic solvents compared to its free base counterpart.

Solubility Guidelines

When preparing stock solutions of this compound, researchers must consider both the solvent compatibility and concentration requirements for specific experimental protocols. The compound shows good solubility in polar solvents including dimethyl sulfoxide (DMSO), methanol, and water with slight acidification.

Table 2: Stock Solution Preparation Guidelines

| Final Concentration | Amount of Compound | Volume of Solvent Required |

|---|---|---|

| 1 mM | 1 mg | 4.8146 mL |

| 5 mM | 1 mg | 0.9629 mL |

| 10 mM | 1 mg | 0.4815 mL |

| 1 mM | 5 mg | 24.0732 mL |

| 5 mM | 5 mg | 4.8146 mL |

| 10 mM | 5 mg | 2.4073 mL |

| 1 mM | 10 mg | 48.1464 mL |

| 5 mM | 10 mg | 9.6293 mL |

| 10 mM | 10 mg | 4.8146 mL |

For optimal stability of prepared solutions, it is recommended to divide stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles that can compromise compound integrity. When stored at -80°C, solutions maintain stability for approximately six months, while storage at -20°C limits the stability to approximately one month .

Structural Comparison with Related Compounds

Understanding the relationship between cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride and structurally similar compounds provides valuable context for its applications and properties. The stereochemistry of this compound significantly influences its chemical behavior and potential biological activity.

Comparison with Trans Isomer

The trans isomer, tert-Butyl trans-3-aminocyclobutane-1-carboxylate (CAS: 1192547-86-6), differs in the spatial arrangement of functional groups on the cyclobutane ring. While sharing the same molecular formula (C₉H₁₇NO₂) for the free base form, the trans configuration results in different physical properties and potential biological interactions .

Table 3: Comparison with Structurally Related Compounds

| Compound | CAS Number | Configuration | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| cis-tert-Butyl 3-aminocyclobutanecarboxylate HCl | 1192549-09-9 | cis | C₉H₁₈ClNO₂ | 207.7 g/mol | Cyclobutane ring with cis-arranged amino and carboxylate groups |

| tert-Butyl trans-3-aminocyclobutane-1-carboxylate | 1192547-86-6 | trans | C₉H₁₇NO₂ | 171.24 g/mol | Cyclobutane ring with trans-arranged amino and carboxylate groups |

| tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | 389890-43-1 | cis | Variable | Variable | Cyclobutane ring with hydroxyl and carbamate groups |

The cis configuration in our target compound creates a distinct spatial arrangement that can influence receptor binding, enzymatic interactions, and participation in chemical reactions. These conformational differences between cis and trans isomers have significant implications for their application in medicinal chemistry and synthetic organic chemistry .

Synthetic Applications

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride serves as a valuable building block in organic synthesis, particularly in the preparation of cyclobutane-containing peptides and small molecules with potential pharmacological activity.

Role in Peptide Synthesis

The protected amino acid structure of this compound makes it particularly suitable for peptide synthesis strategies. The tert-butyl ester protects the carboxylic acid functionality during peptide coupling reactions, while the primary amine can participate in amide bond formation under standard coupling conditions.

Key synthetic applications include:

-

Incorporation into peptide sequences to introduce conformational constraints

-

Development of peptidomimetics with improved metabolic stability

-

Synthesis of cyclobutane-containing enzyme inhibitors

-

Preparation of structurally rigid pharmaceutical intermediates

The cyclobutane ring provides a unique structural motif that can influence the three-dimensional conformation of peptides and small molecules, potentially enhancing their binding affinity and selectivity for biological targets.

Research Significance and Applications

The research significance of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride extends across multiple scientific domains, from fundamental organic chemistry to applications in pharmaceutical research and materials science.

Medicinal Chemistry Applications

In medicinal chemistry, this compound offers several advantageous properties:

-

The cyclobutane ring provides a rigid scaffold that can restrict conformational flexibility

-

The cis arrangement of functional groups creates a defined spatial orientation for interaction with biological targets

-

The protected carboxylic acid allows selective chemical modifications

-

The primary amine serves as a versatile handle for further derivatization

These properties make the compound valuable for designing peptide-based drugs, enzyme inhibitors, and other bioactive molecules with enhanced stability and target specificity.

Organic Synthesis Applications

In organic synthesis, cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride serves as:

-

A chiral building block for asymmetric synthesis

-

An intermediate in the preparation of complex cyclobutane derivatives

-

A substrate for studying stereoselective transformations

-

A model compound for investigating cyclobutane ring chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume